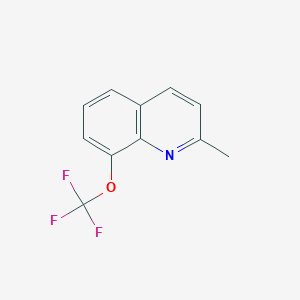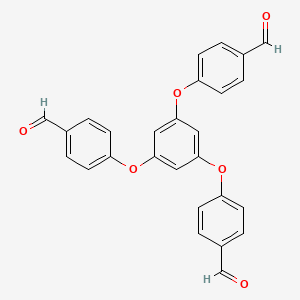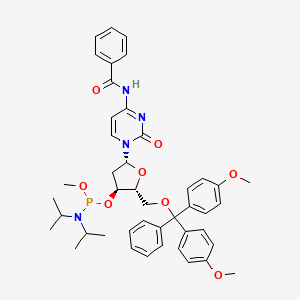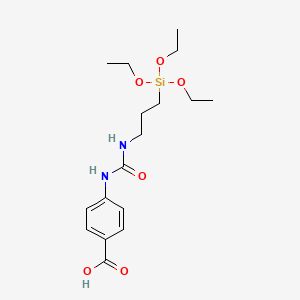
3-Phenylisoxazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylisoxazole-5-carbohydrazide is a heterocyclic compound that features an isoxazole ring substituted with a phenyl group and a carbohydrazide moiety Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylisoxazole-5-carbohydrazide typically involves the reaction of 3-phenylisoxazole-5-carboxylic acid with hydrazine hydrate. This reaction is usually carried out in a refluxing methanolic solution for several hours to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Phenylisoxazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The carbohydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the carbohydrazide group under mild conditions.
Major Products Formed:
Oxidation: Oxazoles and related derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted isoxazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly monoamine oxidase inhibitors.
Medicine: Explored for its antiparkinson and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-Phenylisoxazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby increasing their levels in the brain . This action is beneficial in the treatment of neurological disorders such as Parkinson’s disease.
Comparaison Avec Des Composés Similaires
- 5-Phenylisoxazole-3-carbohydrazide
- N’-benzylidene-5-phenylisoxazole-3-carbohydrazide
Comparison: 3-Phenylisoxazole-5-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it has shown potent inhibitory activity against monoamine oxidase B, making it a promising candidate for the treatment of neurodegenerative diseases .
Propriétés
Formule moléculaire |
C10H9N3O2 |
|---|---|
Poids moléculaire |
203.20 g/mol |
Nom IUPAC |
3-phenyl-1,2-oxazole-5-carbohydrazide |
InChI |
InChI=1S/C10H9N3O2/c11-12-10(14)9-6-8(13-15-9)7-4-2-1-3-5-7/h1-6H,11H2,(H,12,14) |
Clé InChI |
HXJOIZSPKFMOLY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NOC(=C2)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



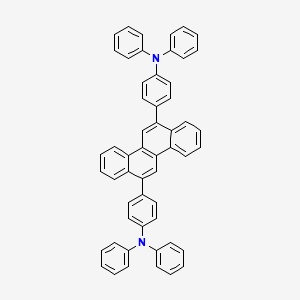
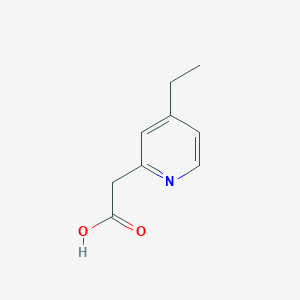
![Benzoicacid,4-[(1Z)-2-chloroethenyl]-,methylester](/img/structure/B15248831.png)

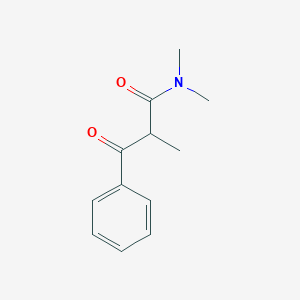
![6-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15248851.png)
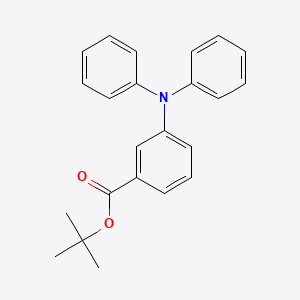
![(8S)-10-benzyl-12-oxa-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-1-carboxylic acid](/img/structure/B15248873.png)
